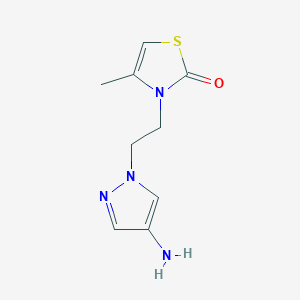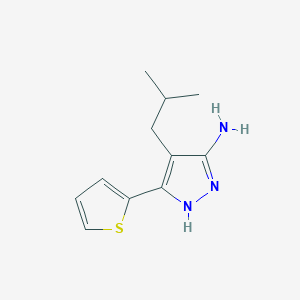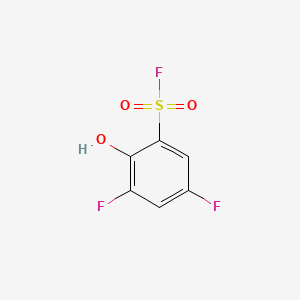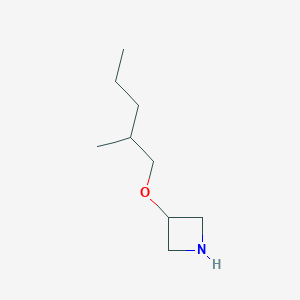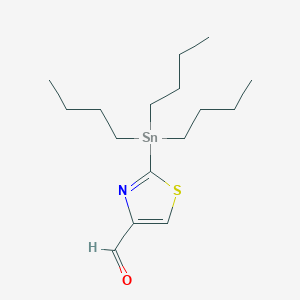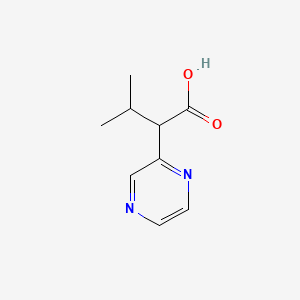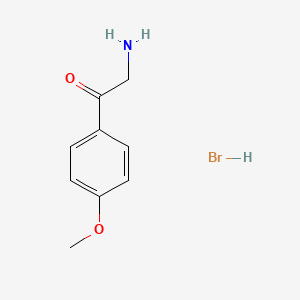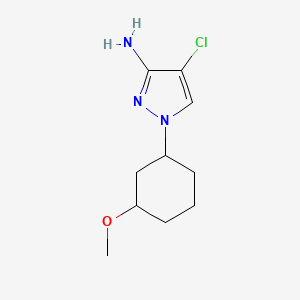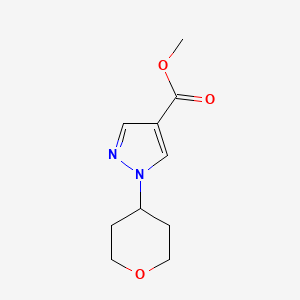
2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide is a synthetic organic compound that belongs to the class of pyrazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using appropriate alkyl halides in the presence of a base.
Amidation: The final step involves the formation of the amide bond, which can be done using standard peptide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets would need to be identified through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Methyl-5-(1h-pyrazol-1-yl)pentanamide
- 5-Methyl-1h-pyrazol-1-yl derivatives
- Methylamino pentanamides
Uniqueness
2-Methyl-5-(5-methyl-1h-pyrazol-1-yl)-2-(methylamino)pentanamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both methylamino and amide functional groups. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C11H20N4O |
|---|---|
Peso molecular |
224.30 g/mol |
Nombre IUPAC |
2-methyl-2-(methylamino)-5-(5-methylpyrazol-1-yl)pentanamide |
InChI |
InChI=1S/C11H20N4O/c1-9-5-7-14-15(9)8-4-6-11(2,13-3)10(12)16/h5,7,13H,4,6,8H2,1-3H3,(H2,12,16) |
Clave InChI |
KZUUYENWMMCTQL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=NN1CCCC(C)(C(=O)N)NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{9-Propyl-9-azabicyclo[3.3.1]nonan-3-yl}methanamine](/img/structure/B13639811.png)
